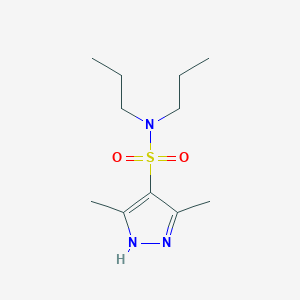

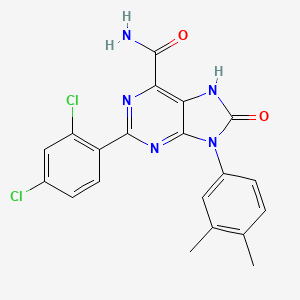

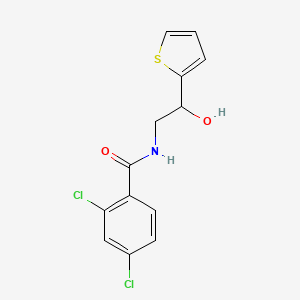

![molecular formula C19H20N2O4S2 B2444001 (Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide CAS No. 896354-92-0](/img/structure/B2444001.png)

(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a complex organic molecule. It seems to be involved in various chemical reactions, particularly in the field of organic chemistry .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel radical-mediated intermolecular carboarylation of alkenes by cleaving inert C–O bonds has been described . Arylbenzothiazolylether diazonium salts, which could be structurally related to the compound , were used as dual-function reagents . Another method involves a copper (II)-catalyzed cascade Csp2–P/C–C bond formation in o-haloaryl isothiocyanates with organophosphorus esters .Molecular Structure Analysis

The molecular structure of this compound is likely complex given its long IUPAC name. It appears to contain a benzothiazole moiety, which is a heterocyclic compound .Chemical Reactions Analysis

The compound seems to be involved in various chemical reactions. For example, it may participate in a radical-mediated intermolecular carboarylation of alkenes by cleaving inert C–O bonds . It might also be involved in a copper (II)-catalyzed cascade Csp2–P/C–C bond formation .Applications De Recherche Scientifique

Synthesis Techniques

- A high-yield synthesis method for related benzamide derivatives was developed starting from dimethoxybenzoic acid. This method provides a simpler and more efficient pathway for synthesizing such compounds, contributing to research and development in medicinal chemistry (Bobeldijk et al., 1990).

Photodynamic Therapy Applications

- Zinc phthalocyanine derivatives substituted with benzamide groups have demonstrated potential in photodynamic therapy, particularly for cancer treatment. Their properties as photosensitizers, including high singlet oxygen quantum yield, make them valuable in this field (Pişkin et al., 2020).

Anticancer Activity

- Cobalt(II) complexes of certain benzamide derivatives have been synthesized and shown promise in terms of their fluorescence properties and anticancer activity, particularly against human breast cancer cell lines (Vellaiswamy & Ramaswamy, 2017).

Electrophysiological Activity

- N-substituted benzamide derivatives have shown cardiac electrophysiological activity, specifically as class III agents, which suggests potential applications in treating cardiac arrhythmias (Morgan et al., 1990).

Chemical Sensing

- Certain benzothiazole derivatives, including those similar in structure to the compound , have been used as chemosensors for cyanide anions. This illustrates their potential utility in environmental monitoring and safety applications (Wang et al., 2015).

Microwave-Assisted Synthesis

- The use of microwave irradiation has been explored for the synthesis of benzamide derivatives, offering a more efficient and cleaner method compared to traditional thermal heating (Saeed, 2009).

Antimicrobial Activity

- Some benzamide derivatives have shown significant antimicrobial activity, indicating their potential use in developing new antimicrobial agents (Priya et al., 2006).

Propriétés

IUPAC Name |

N-[3-(2-methoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]-4-methylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4S2/c1-13-4-9-16-17(12-13)26-19(21(16)10-11-25-2)20-18(22)14-5-7-15(8-6-14)27(3,23)24/h4-9,12H,10-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORHZTEXORHTBPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)C)S2)CCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(2-methoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]-4-methylsulfonylbenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

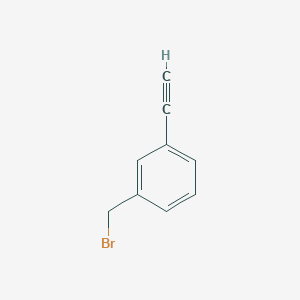

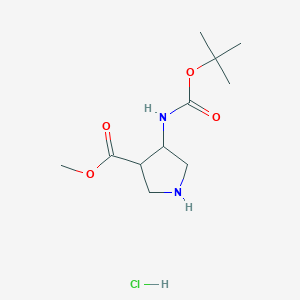

![3-fluoro-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2443919.png)

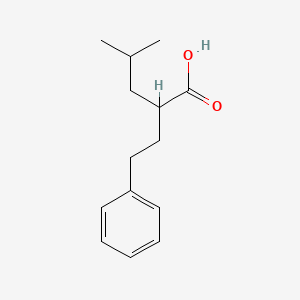

![N-(3-cyanothiolan-3-yl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2443921.png)

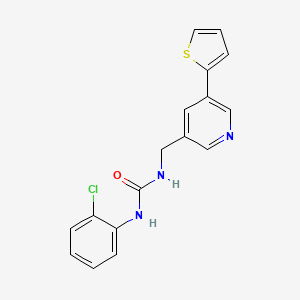

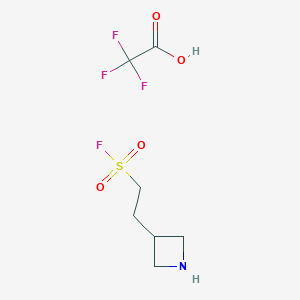

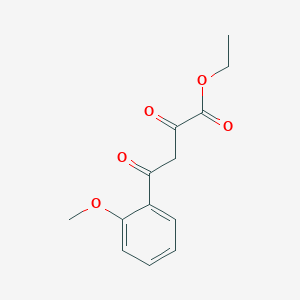

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)acetamide](/img/structure/B2443924.png)

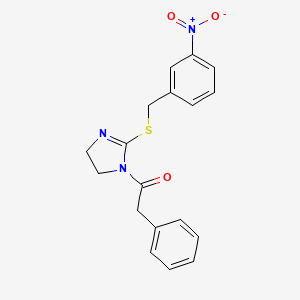

![5-[(2-Methylphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B2443940.png)